2-Oxophytanic acid
Overview
Description
It is a derivative of phytanic acid and is characterized by the presence of a keto group at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Oxophytanic acid can be synthesized through the oxidation of phytanic acid. The process typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the keto group at the second carbon position .
Industrial Production Methods: Industrial production of this compound may involve the large-scale oxidation of phytanic acid derived from natural sources such as chlorophyll degradation products. The process is optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to produce more oxidized derivatives.
Reduction: The keto group in this compound can be reduced to form 2-hydroxyphytanic acid.
Substitution: The carboxyl group can participate in esterification reactions to form esters of this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols in the presence of acid catalysts.
Major Products Formed:
Oxidation: More oxidized derivatives of this compound.
Reduction: 2-Hydroxyphytanic acid.
Substitution: Esters of this compound.
Scientific Research Applications
2-Oxophytanic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways involving phytanic acid.
Medicine: Investigated for its potential therapeutic effects and its role in metabolic disorders.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-oxophytanic acid involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes involved in the oxidation and reduction of fatty acids. The presence of the keto group at the second carbon position makes it a key intermediate in the metabolism of phytanic acid .
Comparison with Similar Compounds
Phytanic Acid: The parent compound from which 2-oxophytanic acid is derived.
2-Hydroxyphytanic Acid: A reduced form of this compound.
Pristanic Acid: Another related compound involved in similar metabolic pathways.
Uniqueness: this compound is unique due to the presence of the keto group at the second carbon position, which imparts distinct chemical and biological properties compared to its parent compound, phytanic acid, and other related compounds.
Properties
IUPAC Name |
3,7,11,15-tetramethyl-2-oxohexadecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O3/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(21)20(22)23/h15-18H,6-14H2,1-5H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJGVSCAFSXDSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60944613 | |
Record name | 3,7,11,15-Tetramethyl-2-oxohexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60944613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22008-47-5 | |
Record name | 2-Oxophytanic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022008475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,7,11,15-Tetramethyl-2-oxohexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60944613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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